molecular formula C26H23F5N4O5S B12375130 [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

Cat. No.: B12375130
M. Wt: 598.5 g/mol
InChI Key: JGJZNWDPKNHILY-UHFFFAOYSA-N
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Description

[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate: is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group, a sulfonylpiperidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate typically involves multiple steps:

    Formation of the Pentafluorophenyl Group:

    Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions.

    Carbamate Formation: The final step involves the reaction of the sulfonylpiperidine intermediate with an isocyanate derivative to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, sulfides, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pentafluorophenyl group enhances binding affinity through hydrophobic interactions, while the sulfonyl and carbamate groups participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Fluorophenyl)piperazine]: This compound shares the piperidine core but lacks the sulfonyl and carbamate groups.

    [N-(2-Aminophenyl)carbamoyl]phenyl]methyl]carbamate: Similar in structure but without the pentafluorophenyl group.

Uniqueness

The uniqueness of [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23F5N4O5S

Molecular Weight

598.5 g/mol

IUPAC Name

[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36)

InChI Key

JGJZNWDPKNHILY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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